molecular formula C17H20N2O B495334 2-amino-N-(2,6-diethylphenyl)benzamide

2-amino-N-(2,6-diethylphenyl)benzamide

Cat. No.: B495334
M. Wt: 268.35g/mol
InChI Key: CNGOMKYAOLNFAV-UHFFFAOYSA-N
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Description

2-Amino-N-(2,6-diethylphenyl)benzamide (CAS: 4424-17-3) is a benzamide derivative characterized by a 2-amino-substituted benzoyl group attached to a 2,6-diethylphenylamine moiety. Its molecular formula is C₁₇H₂₀N₂O, with an InChIKey of CNGOMKYAOLNFAV-UHFFFAOYSA-N . The diethyl substituents on the phenyl ring introduce steric bulk and hydrophobic properties, distinguishing it from simpler analogs like 2-aminobenzamide or chlorinated derivatives. This compound is primarily utilized in chemical synthesis and pharmacological research, though specific biological activities require further exploration .

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35g/mol

IUPAC Name

2-amino-N-(2,6-diethylphenyl)benzamide

InChI

InChI=1S/C17H20N2O/c1-3-12-8-7-9-13(4-2)16(12)19-17(20)14-10-5-6-11-15(14)18/h5-11H,3-4,18H2,1-2H3,(H,19,20)

InChI Key

CNGOMKYAOLNFAV-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations:

Substituent Impact on Yield :

  • Electron-donating groups (e.g., methyl in 32212-38-7 ) often result in higher yields (97%) compared to sterically hindered analogs .
  • Chlorinated derivatives (e.g., 34489-94-6 ) require careful optimization, with yields reaching 95% under Method A .

Spectral Characteristics :

  • ¹H-NMR Shifts : Aromatic protons in diethyl-substituted analogs (e.g., 4424-17-3 ) resonate upfield (δ 7.10–6.50) compared to chlorinated derivatives (δ 7.60–7.10) due to reduced electron withdrawal .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 241 for 32212-38-7 ) align with calculated masses, confirming structural integrity .

Steric and Electronic Effects: Diethyl groups in 4424-17-3 enhance hydrophobicity and may hinder intermolecular interactions, unlike the polar chloro substituents in 34489-94-6 .

Comparative Physicochemical Properties

Table 2: Physicochemical Data of Selected Analogs
Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
2-Amino-N-(2,6-diethylphenyl)benzamide 268.36 3.8 <1 (DMSO) 180–182
2-Amino-N-(2,6-dichlorophenyl)benzamide 281.13 3.2 <0.5 (DMSO) 195–197
2-Amino-N-(p-tolyl)benzamide 241.28 2.5 2.1 (DMSO) 165–167
Key Findings:
  • Lipophilicity : Diethyl-substituted 4424-17-3 exhibits higher LogP (3.8) than chlorinated or methylated analogs, suggesting greater membrane permeability .
  • Solubility : Polar substituents (e.g., methoxy in 3,4-dimethoxyphenethyl analog) improve aqueous solubility, whereas diethyl and chloro groups reduce it .

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